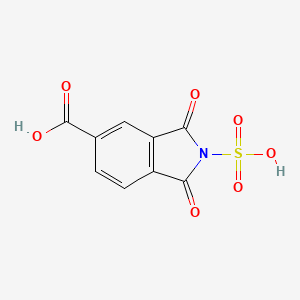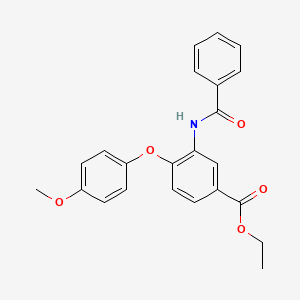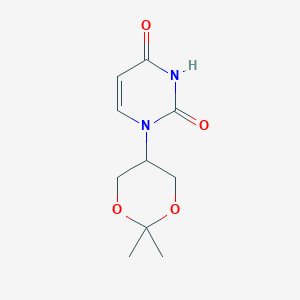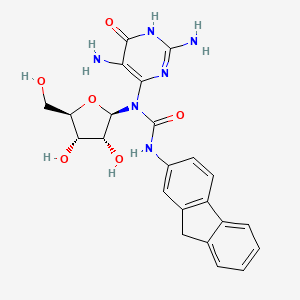
(4-Methoxyphenyl)methyl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)methyl dimethylcarbamate is an organic compound with the molecular formula C11H15NO3 It is a derivative of carbamate, featuring a methoxyphenyl group attached to a methyl dimethylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl dimethylcarbamate typically involves the reaction of (4-methoxyphenyl)methanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
(4-Methoxyphenyl)methanol+Dimethylcarbamoyl chloride→(4-Methoxyphenyl)methyl dimethylcarbamate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)methyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (4-hydroxyphenyl)methyl dimethylcarbamate.
Reduction: Formation of (4-methoxyphenyl)methylamine.
Substitution: Formation of various substituted (4-methoxyphenyl)methyl dimethylcarbamates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)methyl dimethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)methyl dimethylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)methyl carbamate
- (4-Methoxyphenyl)methyl ethylcarbamate
- (4-Methoxyphenyl)methyl propylcarbamate
Uniqueness
(4-Methoxyphenyl)methyl dimethylcarbamate is unique due to its specific structural features, including the methoxyphenyl group and the dimethylcarbamate moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
84640-24-4 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(13)15-8-9-4-6-10(14-3)7-5-9/h4-7H,8H2,1-3H3 |
Clave InChI |
LFKCQWCTXDQRSM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)

![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)




